Cas no 81010-23-3 (1H-2-Benzoxacyclotetradecin-1-one,7-(acetyloxy)-3,4,5,6,7,8,9,10-octahydro-14,16-dihydroxy-3-methyl-,[3S-(3R*,7S*,11E)]- (9CI))
![1H-2-Benzoxacyclotetradecin-1-one,7-(acetyloxy)-3,4,5,6,7,8,9,10-octahydro-14,16-dihydroxy-3-methyl-,[3S-(3R*,7S*,11E)]- (9CI) structure](https://it.kuujia.com/scimg/cas/81010-23-3x500.png)
81010-23-3 structure
Nome del prodotto:1H-2-Benzoxacyclotetradecin-1-one,7-(acetyloxy)-3,4,5,6,7,8,9,10-octahydro-14,16-dihydroxy-3-methyl-,[3S-(3R*,7S*,11E)]- (9CI)
1H-2-Benzoxacyclotetradecin-1-one,7-(acetyloxy)-3,4,5,6,7,8,9,10-octahydro-14,16-dihydroxy-3-methyl-,[3S-(3R*,7S*,11E)]- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-2-Benzoxacyclotetradecin-1-one,7-(acetyloxy)-3,4,5,6,7,8,9,10-octahydro-14,16-dihydroxy-3-methyl-,[3S-(3R*,7S*,11E)]- (9CI)
- [(2Z,7R,11S)-15,17-dihydroxy-11-methyl-13-oxo-12-oxabicyclo[12.4.0]octadeca-1(18),2,14,16-tetraen-7-yl] acetate
- 1H-2-Benzoxacyclotetradecin-1-one,7-(acetyloxy)-3,4,5,6,7,8,9,10-octahydro-14,16-dihydroxy-3-methyl-,[3S-(3R*,7S*,11E)]- (9CI
- 1H-2-Benzoxacyclotetradecin-1-one, 7-(acetyloxy)-3,4,5,6,7,8,9,10-octahydro-14,16-dihydroxy-3-methyl-, (3S-(3R*,7S*,11E))-
- 81010-23-3
-
- Inchi: InChI=1S/C20H26O6/c1-13-7-6-10-17(26-14(2)21)9-5-3-4-8-15-11-16(22)12-18(23)19(15)20(24)25-13/h4,8,11-13,17,22-23H,3,5-7,9-10H2,1-2H3/b8-4-/t13-,17+/m0/s1
- Chiave InChI: VSXAPWYHYOQGLX-YUKKOFTESA-N
- Sorrisi: CC1CCCC(CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1)OC(=O)C
Proprietà calcolate
- Massa esatta: 362.172939
- Massa monoisotopica: 362.172939
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 26
- Conta legami ruotabili: 2
- Complessità: 503
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.6
- Superficie polare topologica: 93.1
Proprietà sperimentali
- Densità: 1.23
- Punto di ebollizione: 590.1°Cat760mmHg
- Punto di infiammabilità: 207.7°C
- Indice di rifrazione: 1.566
1H-2-Benzoxacyclotetradecin-1-one,7-(acetyloxy)-3,4,5,6,7,8,9,10-octahydro-14,16-dihydroxy-3-methyl-,[3S-(3R*,7S*,11E)]- (9CI) Letteratura correlata
-
Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
81010-23-3 (1H-2-Benzoxacyclotetradecin-1-one,7-(acetyloxy)-3,4,5,6,7,8,9,10-octahydro-14,16-dihydroxy-3-methyl-,[3S-(3R*,7S*,11E)]- (9CI)) Prodotti correlati
- 1185236-04-7(rac Zearalenone-d6)
- 36455-72-8(α-Zearalenol)
- 17924-92-4(Zearalenone)
- 2188733-73-3(8-Fluoro-1,2,3,4-tetrahydro-3-methyl-1-(1-oxo-2-propen-1-yl)-5H-1,4-benzodiazepin-5-one)
- 2034229-24-6(3-({1-[2-(3-methylphenoxy)acetyl]piperidin-3-yl}oxy)pyrazine-2-carbonitrile)
- 2418678-33-6(5-[(2,3-Dimethyloxolan-3-yl)carbamoyl]pyridin-3-yl sulfurofluoridate)
- 2305253-66-9(5H-1,2,4-Triazolo[4,3-a]azepine-3-carboxylic acid, 6,7,8,9-tetrahydro-, lithium salt (1:1))
- 69022-63-5(2-Methyl-3-nitrocinnamic acid)
- 2248307-36-8(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(3,4-difluorophenyl)formamido]acetate)
- 1806941-11-6(3-(Difluoromethyl)-2-hydroxy-5-methylpyridine-6-acetonitrile)
Fornitori consigliati
Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
CN Fornitore
Grosso